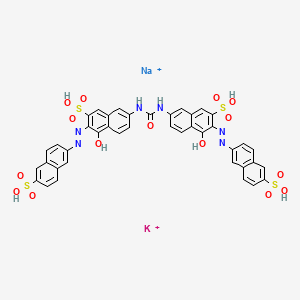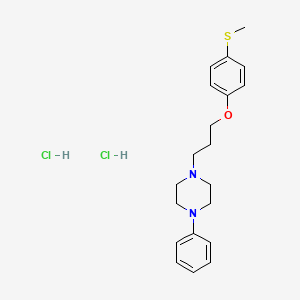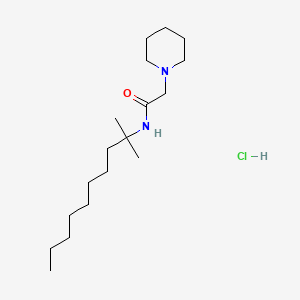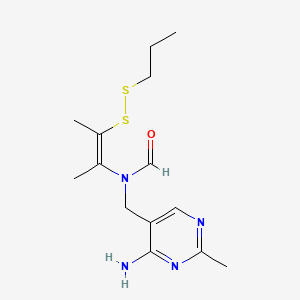
Dimethialium propyldisulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethialium propyldisulfide is an organosulfur compound that belongs to the class of disulfides It is characterized by the presence of two sulfur atoms connected by a single bond, with each sulfur atom bonded to a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethialium propyldisulfide can be synthesized through several methods. One common approach involves the reaction of alkyl halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C) . Another method involves the direct synthesis from alkyl halides using thiourea and carbon tetrachloride (CCl4) in glycerol . These methods are scalable and can be performed in a one-pot reaction, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of thiols. Thiols are first synthesized from their corresponding alkyl halides and then oxidized to form disulfides. This process can be carried out using various oxidizing agents and catalysts, such as tetrathiomolybdate complexes or sulfur in strong alkaline media .
Análisis De Reacciones Químicas
Types of Reactions
Dimethialium propyldisulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to thiols.
Substitution: The disulfide bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted disulfides. These products have various applications in organic synthesis and industrial processes.
Aplicaciones Científicas De Investigación
Dimethialium propyldisulfide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Mecanismo De Acción
The mechanism of action of dimethialium propyldisulfide involves its interaction with biological molecules through redox reactions. The compound can undergo oxidation and reduction, forming reactive intermediates that interact with cellular components. These interactions can lead to the modulation of cellular pathways and the inhibition of certain enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dimethialium propyldisulfide include:
Dipropyl disulfide: Another disulfide compound with similar chemical properties.
Diallyl disulfide: Found in garlic, known for its biological activities.
Dimethyl disulfide: A simpler disulfide with different reactivity.
Uniqueness
This compound is unique due to its specific structure and the presence of propyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
7244-66-8 |
|---|---|
Fórmula molecular |
C14H22N4OS2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-(propyldisulfanyl)but-2-en-2-yl]formamide |
InChI |
InChI=1S/C14H22N4OS2/c1-5-6-20-21-11(3)10(2)18(9-19)8-13-7-16-12(4)17-14(13)15/h7,9H,5-6,8H2,1-4H3,(H2,15,16,17)/b11-10- |
Clave InChI |
DIBIPCRUTLPRNR-KHPPLWFESA-N |
SMILES isomérico |
CCCSS/C(=C(/C)\N(CC1=CN=C(N=C1N)C)C=O)/C |
SMILES canónico |
CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



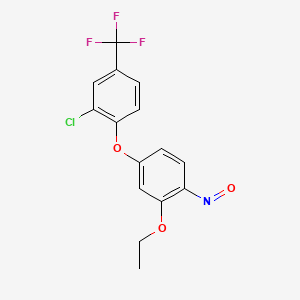
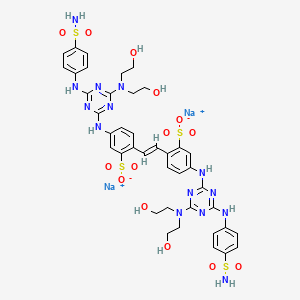

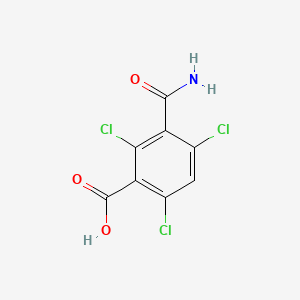
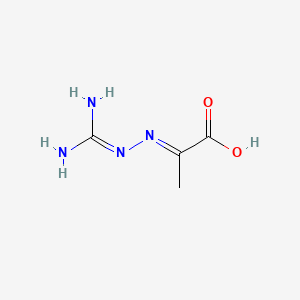

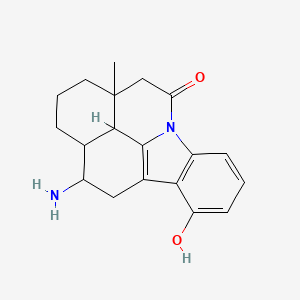
![ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate](/img/structure/B12722811.png)
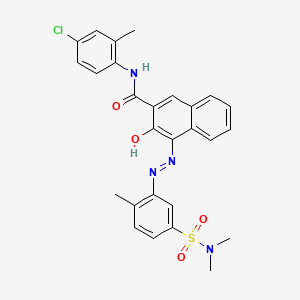
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12722826.png)
